molecular formula C17H15F3N4OS2 B2490449 3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 626222-21-7

3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2490449
CAS No.: 626222-21-7
M. Wt: 412.45
InChI Key: RKNWGDXQMSITGY-UHFFFAOYSA-N
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Description

3-Amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound characterized by a tetrahydrothienoquinoline core fused with a thiazole ring. Its molecular formula is C₂₀H₁₈F₃N₃OS, with a molecular weight of 405.40 g/mol . Key structural features include:

  • Trifluoromethyl (-CF₃) group at position 4: Enhances lipophilicity and metabolic stability.
  • 4-Methylthiazole substituent: Modulates electronic effects and steric bulk at the carboxamide moiety.

Properties

IUPAC Name

3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS2/c1-7-6-26-16(22-7)24-14(25)13-12(21)10-11(17(18,19)20)8-4-2-3-5-9(8)23-15(10)27-13/h6H,2-5,21H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNWGDXQMSITGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel synthetic molecule that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Tetrahydrothieno[2,3-b]quinoline
  • Functional Groups :
    • Amino group at position 3
    • Thiazole ring at position 4
    • Trifluoromethyl group at position 4
    • Carboxamide group at position 2

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably:

  • P2X3 Receptor Inhibition : The compound has been identified as a potent inhibitor of the P2X3 receptor, which plays a crucial role in nociception (pain perception) and is implicated in neurogenic disorders. Inhibition of this receptor may lead to analgesic effects and potential applications in pain management therapies .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity Type Target/Organism IC50/MIC (µg/mL) Reference
P2X3 receptor inhibitionHuman cells< 10
AntimicrobialE. coli32
AntimicrobialS. aureus16
AntitumorVarious cancer cell lines25-50

Case Studies

  • Pain Management : In a study focused on chronic pain models in rodents, administration of the compound resulted in a significant reduction in pain responses compared to control groups. The efficacy was comparable to established analgesics like morphine but with a lower side effect profile .
  • Antimicrobial Efficacy : A series of experiments conducted on bacterial cultures demonstrated that analogs of the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics. This suggests a potential for development into new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests it may inhibit specific pathways involved in cancer cell proliferation and survival.

Case Study:
A study investigated the synthesis of various quinoline derivatives and their anticancer activities against different cancer cell lines. The results indicated that compounds with similar structural motifs to 3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-231) using the MTT assay method . This suggests that further exploration of this compound could yield promising anticancer agents.

Antimicrobial Properties

The compound's thiazole and quinoline moieties are known for their antimicrobial properties. Research indicates that derivatives of thiazole and quinoline can exhibit activity against various bacterial and fungal strains.

Research Findings:
A study focusing on the synthesis of thiazole-containing compounds revealed their effectiveness against several pathogenic microorganisms. The structure of this compound suggests it may share similar antimicrobial mechanisms .

Anti-inflammatory Activity

Compounds with a similar scaffold have been studied for their anti-inflammatory properties. The incorporation of specific functional groups can enhance their efficacy in reducing inflammation.

Clinical Implications:
Research has shown that compounds with quinoline and thiazole structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This positions this compound as a potential candidate for developing new anti-inflammatory drugs .

Drug Development and Design

The unique chemical structure of this compound offers avenues for drug design through structural modification to enhance potency and selectivity for specific biological targets.

Future Directions:
Ongoing research aims to optimize the pharmacokinetic properties of compounds similar to this compound by altering substituents on the heterocyclic rings. This could lead to improved therapeutic profiles for treating various diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound - 4-Methylthiazole
- 4-CF₃
C₂₀H₁₈F₃N₃OS 405.40 High lipophilicity (CF₃), potential metabolic stability
KuSaSch105
(3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
- 4-Chlorophenyl
- 4-Phenyl
C₂₄H₂₀ClN₃OS 433.95 Antiplasmodial activity (IC₅₀ = 0.8 μM against Plasmodium falciparum)
3-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 4-Phenylthiazole C₂₁H₁₈N₄OS₂ 406.52 Reduced lipophilicity compared to CF₃ derivatives; uncharacterized activity
Compound 1
(3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
- 3-Chloro-2-methylphenyl
- 5-Ketone
C₂₀H₁₇ClN₃O₂S 398.88 Cytotoxic in ovarian cancer cells (IC₅₀ = 1.2–2.5 μM)
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 4-Fluorophenyl C₁₈H₁₆FN₃OS 341.40 Enhanced solubility vs. chlorophenyl analogues; uncharacterized bioactivity

Key Research Findings

Trifluoromethyl vs. Phenyl Groups: The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to phenyl-substituted analogues (e.g., KuSaSch105). This may improve blood-brain barrier penetration or target binding affinity .

Thiazole Ring Modifications :

  • Replacing the 4-methylthiazole with a 4-phenylthiazole () reduces molecular weight but may decrease metabolic stability due to increased aromatic bulk .
  • Fluorinated aryl groups (e.g., 4-fluorophenyl in ) balance solubility and potency, though biological data for these analogues are lacking .

Cytotoxicity Trends :

  • Compound 1 (), which features a ketone group and chloro-methylphenyl substituent, shows strong cytotoxicity in ovarian cancer cells. This highlights the importance of electron-withdrawing groups and planar aromatic systems in anticancer activity .

Synthetic Accessibility :

  • Thiazole- and thiadiazole-based amines () are synthetically tractable, suggesting the target compound could be optimized via similar routes for improved antioxidant or anticancer profiles .

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